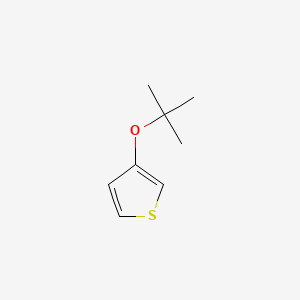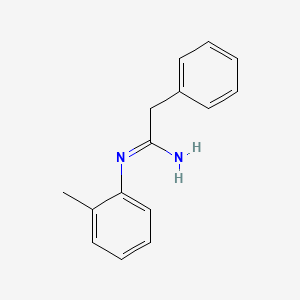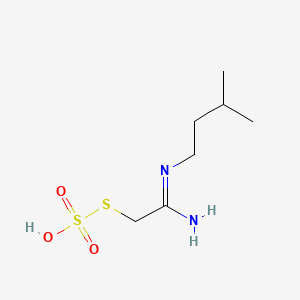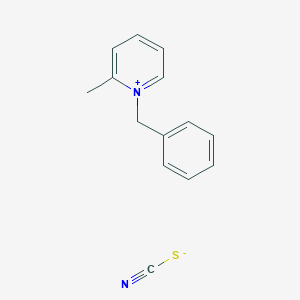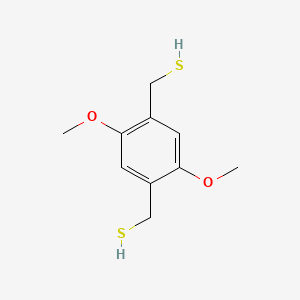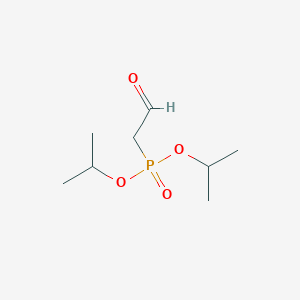
Dipropan-2-yl (2-oxoethyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Diisopropoxyphosphinyl)acetaldehyde is an organic compound characterized by the presence of a phosphinyl group attached to an acetaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Diisopropoxyphosphinyl)acetaldehyde typically involves the reaction of diisopropyl phosphite with acetaldehyde under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the following steps:
Mixing: Diisopropyl phosphite is mixed with acetaldehyde in a suitable solvent, such as tetrahydrofuran (THF).
Reaction: The mixture is stirred at a low temperature (0-5°C) to initiate the reaction.
Isolation: The product is isolated by distillation or crystallization, depending on the desired purity and yield.
Industrial Production Methods: In an industrial setting, the production of (Diisopropoxyphosphinyl)acetaldehyde may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining precise control over reaction conditions, thereby minimizing the risk of side reactions and maximizing efficiency.
Análisis De Reacciones Químicas
Types of Reactions: (Diisopropoxyphosphinyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphinyl alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the acetaldehyde moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Grignard reagents, organolithium compounds.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphinyl alcohols.
Substitution: Various substituted phosphinyl compounds.
Aplicaciones Científicas De Investigación
(Diisopropoxyphosphinyl)acetaldehyde has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways involving phosphinyl groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (Diisopropoxyphosphinyl)acetaldehyde involves its interaction with various molecular targets, primarily through its phosphinyl group. This group can form covalent bonds with nucleophilic sites on enzymes and other proteins, thereby modulating their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Signal Transduction: It may affect cellular signaling pathways by interacting with key regulatory proteins.
Comparación Con Compuestos Similares
- Diisopropyl phosphite
- Acetaldehyde
- Phosphonic acids
Comparison: (Diisopropoxyphosphinyl)acetaldehyde is unique due to the presence of both a phosphinyl group and an acetaldehyde moiety, which imparts distinct reactivity and functional properties. Unlike diisopropyl phosphite, it can participate in a broader range of chemical reactions due to the reactive aldehyde group. Compared to acetaldehyde, it offers additional functionality through the phosphinyl group, making it more versatile in synthetic applications.
Propiedades
Número CAS |
43186-09-0 |
|---|---|
Fórmula molecular |
C8H17O4P |
Peso molecular |
208.19 g/mol |
Nombre IUPAC |
2-di(propan-2-yloxy)phosphorylacetaldehyde |
InChI |
InChI=1S/C8H17O4P/c1-7(2)11-13(10,6-5-9)12-8(3)4/h5,7-8H,6H2,1-4H3 |
Clave InChI |
UVESOBQGXDRMMI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OP(=O)(CC=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


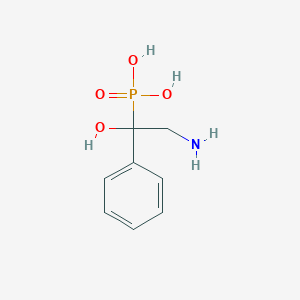
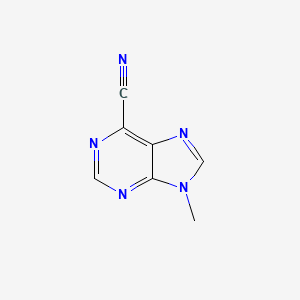
![2-[([1,1'-Biphenyl]-4-yl)oxy]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14671908.png)


